![molecular formula C26H19N3O B6140852 N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6140852.png)
N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, making them valuable in therapeutic applications .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their diverse functionality and stereochemical complexity .
Molecular Structure Analysis
The molecular structure of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . This structure provides diverse functionality and stereochemical complexity .
Chemical Reactions Analysis
Pyrazole derivatives, including “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide”, can undergo various chemical reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride can form the corresponding oxime, which can then be dehydrated to afford novel pyrazole-4-carbonitrile .
Scientific Research Applications
Antimicrobial Activity
N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been investigated for its antimicrobial potential. In a study by Matta et al., a series of pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, compound 12e, 12f, and 12k demonstrated significant growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively . These findings suggest its potential as an antimicrobial agent.
Antioxidant Properties
The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives exhibited remarkable antioxidant properties compared to standard antioxidants. These findings highlight its potential in combating oxidative stress-related conditions .
Potential as MEK Inhibitor
In another study, N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were assessed for their anticancer activity as MEK inhibitors. Compound 133 showed potent inhibition of MEK1 and A549 cells, suggesting its role in cancer therapy .
Drug Discovery for SARS-CoV-2
Molecular docking studies revealed that N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives could be potential inhibitors for the novel SARS-CoV-2 virus. Their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These findings open avenues for drug discovery against COVID-19 .
Bioactive Scaffold
The triazole and pyrazole moieties in this compound make it an attractive scaffold for designing bioactive molecules. Researchers have targeted these structural motifs for various pharmacological actions, including antibacterial, anticancer, and anti-hypercholesterolemic effects .
Thiazole Analogues
The presence of thiazole analogues in N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide adds to its versatility. Thiazoles play a vital role in biochemistry (e.g., as part of vitamin B1), and their incorporation enhances the compound’s potential applications .
Mechanism of Action
Target of Action
The primary target of N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway plays a crucial role in cellular signaling related to growth, differentiation, and cell survival .
Mode of Action
N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide acts as an inhibitor of the MEK1 enzyme, a key component of the MAPK pathway . By inhibiting MEK1, the compound disrupts the MAPK pathway, leading to changes in cell growth and survival .
Biochemical Pathways
The MAPK pathway is the primary biochemical pathway affected by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating various cellular activities such as gene expression, mitosis, metabolism, and cell survival .
Result of Action
The inhibition of the MAPK pathway by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can lead to the suppression of cell growth and survival . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Future Directions
Given the diverse biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” and similar compounds. Future research could focus on optimizing the synthesis process, exploring additional biological activities, and investigating potential therapeutic applications .
properties
IUPAC Name |
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-26(27-24-17-9-13-19-10-7-8-16-22(19)24)23-18-29(21-14-5-2-6-15-21)28-25(23)20-11-3-1-4-12-20/h1-18H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLZFHNAFDPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide |
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